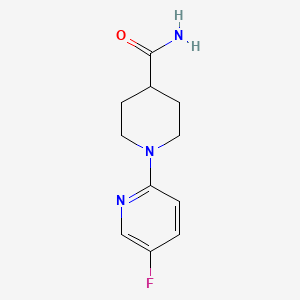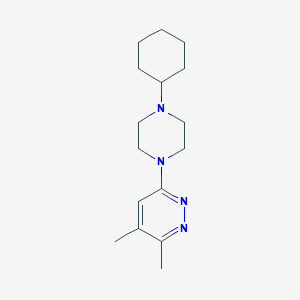![molecular formula C18H22Cl2F2N2O B12270653 1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12270653.png)
1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is a complex organic compound characterized by the presence of dichlorophenyl, piperidine, and difluoropiperidine groups
Méthodes De Préparation
The synthesis of 1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and piperidine derivatives.
Reaction Conditions: The reaction typically involves nucleophilic substitution reactions, where the piperidine derivative reacts with 3,4-dichlorobenzyl chloride under controlled conditions.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dichlorophenyl group can be replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparaison Avec Des Composés Similaires
1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[(3,4-dichlorophenyl)methyl]piperidine and 4,4-difluoropiperidine share structural similarities.
Uniqueness: The presence of both dichlorophenyl and difluoropiperidine groups in the same molecule makes this compound unique, potentially offering distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H22Cl2F2N2O |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H22Cl2F2N2O/c19-15-2-1-13(11-16(15)20)12-23-7-3-14(4-8-23)17(25)24-9-5-18(21,22)6-10-24/h1-2,11,14H,3-10,12H2 |
Clé InChI |
PGXGBTKGQFNCNY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B12270570.png)
![6-ethyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12270574.png)
![1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12270578.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]ethanediamide](/img/structure/B12270580.png)

![Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B12270587.png)
![2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B12270603.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12270610.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12270618.png)

![N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12270622.png)
![4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12270623.png)
![2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270631.png)
![2-Chloro-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B12270632.png)
